Cyclobutoic Acid
Overview
Description
Cyclobutoic acid is a derivative of cyclobutane, a four-membered carbon ring structure, which is known for its unique chemical and physical properties due to the ring strain. Although the provided papers do not directly discuss "Cyclobutoic Acid," they provide valuable insights into the synthesis, molecular structure, and reactivity of cyclobutane derivatives, which can be extrapolated to understand cyclobutoic acid.
Synthesis Analysis
The synthesis of cyclobutane derivatives is a topic of interest due to their presence in biologically active compounds and potential applications. Paper describes the anion-controlled stereoselective synthesis of cyclobutane derivatives through a solid-state photochemical [2 + 2] cycloaddition reaction. The orientation of the monomers and the resulting stereoisomers are influenced by the anions present in the salts. Paper discusses the use of (-)-alpha-pinene and (-)-verbenone as chiral precursors for the synthesis of polyfunctionalized cyclobutane derivatives, which are then used to create dehydro amino acids. Paper details the synthesis of a boronated cyclobutane derivative, which is a potential agent for Boron Neutron Capture Therapy (BNCT). Lastly, paper outlines a method for synthesizing 3-cyclobutylpropanoic acid, which involves condensation and decarboxylation steps, suggesting a potential route for the synthesis of cyclobutoic acid.
Molecular Structure Analysis
Cyclobutane derivatives exhibit a range of molecular structures that are influenced by their substituents. Paper provides an in-depth look at the molecular structure of 2-aminocyclobutane-1-carboxylic acid derivatives, highlighting the rigidity imparted by the cyclobutane ring. The study includes NMR structural analysis and DFT theoretical calculations, which reveal strong intramolecular hydrogen bonds and a cis-fused [4.2.0]octane structural unit. Paper describes a donor-acceptor cyclobutadiene with a boryl/amino-substitution pattern, which adopts a rhombic structure due to a charge-separated electronic structure.
Chemical Reactions Analysis
The reactivity of cyclobutane derivatives is diverse and can be manipulated through various chemical reactions. Paper explores the synthesis of cyclobutenes and their subsequent reactions, including palladium-catalyzed asymmetric allylic substitutions and electrocyclic ring-opening reactions. These reactions are highly diastereoselective and can lead to the formation of complex polyenic natural products. Paper also discusses the reactivity of a boryl-substituted cyclobutadiene with water, which induces a migration of the boryl group due to its Lewis acidity.
Physical and Chemical Properties Analysis
Cyclobutane derivatives are characterized by their physical and chemical properties, which are often a result of the inherent ring strain in the four-membered ring. The papers provided do not explicitly discuss the physical properties of cyclobutoic acid, but the synthesis and structural analyses imply that these derivatives are likely to have high reactivity and rigidity, as well as the potential for strong intramolecular interactions. These properties are crucial for their application in the synthesis of complex molecules and potential therapeutic agents.
Scientific Research Applications
Bioactive Compounds
Cyclobutoic acid, as a component of cyclobutane-containing alkaloids, has been identified in numerous natural substances from both terrestrial and marine sources. These compounds exhibit a range of biological activities, including antimicrobial, antibacterial, and anticancer properties. The unique structural features of cyclobutane-containing alkaloids, including their biosynthesis and photodimerization, have been extensively researched, highlighting their potential in pharmaceutical applications (Dembitsky, 2007).
Membrane Function Alteration in Muscle Cells
Studies have explored the role of cyclobutoic acid derivatives, specifically cyclopiazonic acid, in altering membrane functions in muscle cells and vesicles. Cyclopiazonic acid impacts calcium uptake and ATPase activity, showcasing its significant influence on muscle physiology and potential therapeutic applications in muscle-related diseases (Riley et al., 1992).
Radical Cyclizations in Organic Chemistry
Cyclobutoic acid derivatives have been utilized in radical cyclizations using organoboronic acids and trifluoroborates. This process, significant in organic chemistry, enables the creation of complex polycyclic scaffolds under mild conditions, contributing to the synthesis of various bioactive molecules (Lockner et al., 2011).
Drug Candidate Development
In medicinal chemistry, cyclobutanes, including cyclobutoic acid, are increasingly incorporated into drug candidates for their distinct structural properties. They contribute to improved metabolic stability, conformational restriction, and enhanced pharmacophore interactions, playing a crucial role in the development of more effective pharmaceuticals (van der Kolk et al., 2022).
Seed Germination and Plant Growth
In agronomy, cyclobutoic acid derivatives, such as gibberellic acid, have been employed to enhance seed germination and plant growth. Studies on Cyclamen species demonstrate that gibberellic acid can significantly improve plant height, leaf area, and overall ornamental quality under varying sunlight conditions (Cornea-Cipcigan et al., 2020).
Future Directions
properties
IUPAC Name |
3-cyclohexyl-3-hydroxybutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O3/c1-10(13,7-9(11)12)8-5-3-2-4-6-8/h8,13H,2-7H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFERNRNDCJFIAS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)(C1CCCCC1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40864789 | |
Record name | 3-Cyclohexyl-3-hydroxybutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40864789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclobutoic Acid | |
CAS RN |
17692-20-5 | |
Record name | Cyclobutoic acid [INN:DCF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017692205 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Cyclohexyl-3-hydroxybutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40864789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CYCLOBUTOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/86KE25F200 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.